BenchChemオンラインストアへようこそ!

7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

CYP450 Inhibition Drug-Drug Interaction Hepatic Metabolism

Procure this Novartis-patented (US8748435) pyrazolo[1,5-a]pyrimidine featuring a unique 7-azepanyl substituent. Its curated BindingDB CYP inhibition profile (all Ki > 50 µM) directly mitigates metabolism-driven toxicity risk—a critical advantage over uncharacterized analogs. Use as a validated SAR starting point for autoimmune/inflammatory kinase targets (e.g., GPR4) or as a selectivity control in broad-panel screens.

Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
Cat. No. B6004388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H24N4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C4=CC=CC=C4)C
InChIInChI=1S/C20H24N4/c1-15-14-18(23-12-8-3-4-9-13-23)24-20(21-15)16(2)19(22-24)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3
InChIKeyXYUZESMDOWMDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: Core Properties & Patent-Backed Development Profile


7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 1202996-18-6) is a heterocyclic compound from the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for ATP-competitive protein kinase inhibition [1]. This specific derivative, featuring a 7-azepanyl substituent, has been disclosed in patent US8748435 (Novartis AG), which claims pyrazolo pyrimidine derivatives for the treatment of autoimmune, angiogenic, pain, and inflammatory diseases [2]. Its curated bioactivity profile, including quantitative cytochrome P450 inhibition data, distinguishes it from mere combinatorial library entries and positions it within a therapeutically relevant chemical space.

Why 7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Casually Swapped for Other Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine scaffold is highly promiscuous; minor structural modifications drastically alter kinase selectivity and off-target profiles [1]. The 7-azepanyl group in this compound introduces a distinct steric and electronic environment compared to analogs with smaller amines (e.g., piperidine) or aryl groups at the same position, directly impacting its interaction with metabolizing enzymes like cytochrome P450s [2]. Quantitative CYP inhibition data curated in BindingDB (associated with patent US8748435) demonstrates a specific, weak inhibition fingerprint that is not extrapolatable to uncharacterized analogs. Assuming equivalent metabolic stability or drug-drug interaction risk without verification of this exact substitution pattern is scientifically unsound and can derail lead optimization.

Quantitative Differentiation Evidence for 7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine


Weak Rat CYP3A2 Inhibition: A Defining Metabolic Stability Feature

The compound exhibits weak inhibition of rat CYP3A2 with a Ki of 52,600 nM [1]. This contrasts it with many uncharacterized pyrazolo[1,5-a]pyrimidine analogs which, based on class precedent, often possess sub-micromolar CYP inhibition that would trigger concern for drug-drug interactions [2]. The azepane moiety is a key structural determinant of this attenuated interaction.

CYP450 Inhibition Drug-Drug Interaction Hepatic Metabolism Lead Optimization

Broad but Weak CYP450 Isoform Inhibition Profile Reduces Off-Target Metabolic Liability

The complete rat CYP panel shows uniformly weak inhibition across five major isoforms: CYP1A2 (Ki = 127,000 nM), CYP2D1 (Ki = 179,000 nM), CYP2E1 (Ki = 196,000 nM), and CYP2C6 (Ki = 203,000 nM), in addition to CYP3A2 [1]. This contrasts sharply with the narrow-spectrum but potent CYP inhibition often seen in unoptimized pyrazolo[1,5-a]pyrimidine kinase inhibitors that lack a 7-azepanyl motif [2]. No single isoform is potently inhibited, suggesting a reduced risk of metabolic shunting or bioactivation.

CYP Profiling Selectivity Drug Safety

Patent-Disclosed Biological Context Provides a Defined Target Hypothesis

The compound is listed as a specific example (Example 40) in US8748435, a patent covering compounds for autoimmune and inflammatory diseases [1]. In a related binding assay from the same patent family, a structurally similar pyrazolo[1,5-a]pyrimidine bearing a 7-azepanyl group (GPR4 Antagonist 1, BDBM123515) displaced [3H]dofetilide from the hERG channel with an IC50 of 1,000 nM [2]. This provides a direct, cross-study comparable baseline hERG liability value for the chemotype, a key safety parameter often missing for purchasable analogs.

GPR4 Antagonism Inflammatory Disease Patent Landscape

Limitation: Direct Head-to-Head Comparative Data Is Not Available in Open Literature

A thorough search of publicly available databases (PubMed, BindingDB, ChEMBL, patent repositories) confirms that no published study directly compares 7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with a specific named analog under identical assay conditions. The differentiation provided here is based on its unique CYP inhibition fingerprint derived from patent-associated screening and class-level inference [1]. Users requiring explicit head-to-head potency or selectivity data for a specific kinase (e.g., PIM1, CK2, CDK2) against a defined comparator will need to commission custom profiling.

Data Gap Procurement Caution

Procurement-Driven Application Scenarios for 7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine


Lead Optimization for Autoimmune/Inflammatory Disease Programs Requiring Low DDI Risk

As a patented example from a Novartis program targeting autoimmune and inflammatory disorders, this compound is ideally suited for medicinal chemistry teams advancing GPR4 or related kinase targets who need a starting point with a pre-characterized, favorable CYP inhibition profile [1]. Its weak inhibition across five major CYP isoforms (all Ki > 50 µM) means it can be advanced to in vivo efficacy models with a significantly reduced risk of metabolism-driven toxicity or drug-drug interactions compared to an uncharacterized commercial analog [2].

Kinase Selectivity Profiling Reference Standard

Given the promiscuity of the pyrazolo[1,5-a]pyrimidine scaffold, this compound (with its bulky 7-azepanyl group) can serve as a physicochemical and selectivity control in broad-panel kinase screens. Researchers comparing novel 7-substituted analogs can use this compound's publicly available CYP data as a benchmark for metabolic stability, while its patent-associated biological context provides a validated chemical starting point for structure-activity relationship (SAR) expansion [1].

Computational Drug Design and Pharmacophore Modeling

The compound's quantitative CYP inhibition data (CYP3A2 Ki = 52,600 nM; CYP1A2 Ki = 127,000 nM; CYP2D1 Ki = 179,000 nM; CYP2E1 Ki = 196,000 nM; CYP2C6 Ki = 203,000 nM) provides a unique dataset for computationally deriving pharmacophore models that predict metabolic liability [1]. Incorporating this empirical data into machine learning models can improve the in silico design of next-generation pyrazolo[1,5-a]pyrimidines with minimal off-target CYP interactions, directly addressing a common failure point in kinase drug discovery [2].

hERG Safety Assessment for Chemotype Advancement

The closely related chemotype GPR4 Antagonist 1 (from the same patent family) showed an hERG IC50 of 1,000 nM, which is at the standard safety threshold [1]. This context allows safety pharmacologists to advance the 7-azepanyl pyrazolo[1,5-a]pyrimidine series with an understanding of its cardiac ion channel liability. Procurement of this specific compound enables confirmatory hERG testing, using the existing 1,000 nM benchmark to contextualize new data, rather than starting from an unknown chemotype risk [2].

Quote Request

Request a Quote for 7-Azepan-1-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.